molecular formula C15H14BrN3O2 B11563466 2-(2-Bromo-phenoxy)-propionic acid pyridin-3-ylmethylene-hydrazide

2-(2-Bromo-phenoxy)-propionic acid pyridin-3-ylmethylene-hydrazide

Cat. No.: B11563466
M. Wt: 348.19 g/mol
InChI Key: RZXZMCKQEIJOMT-VCHYOVAHSA-N
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Description

2-(2-BROMOPHENOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMOPHENOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves a multi-step process. One common method includes the reaction of 2-bromophenol with 3-chloropropanoyl chloride to form 2-(2-bromophenoxy)propanoic acid. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, the hydrazide is condensed with pyridine-3-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMOPHENOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-BROMOPHENOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(2-BROMOPHENOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-BROMOPHENOXY)PROPANOIC ACID: Shares the bromophenoxy group but lacks the hydrazide and pyridinylmethylidene groups.

    2-(2-BROMOPHENOXY)PYRIDINE: Contains the bromophenoxy and pyridine groups but lacks the hydrazide linkage.

Uniqueness

2-(2-BROMOPHENOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H14BrN3O2

Molecular Weight

348.19 g/mol

IUPAC Name

2-(2-bromophenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]propanamide

InChI

InChI=1S/C15H14BrN3O2/c1-11(21-14-7-3-2-6-13(14)16)15(20)19-18-10-12-5-4-8-17-9-12/h2-11H,1H3,(H,19,20)/b18-10+

InChI Key

RZXZMCKQEIJOMT-VCHYOVAHSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CN=CC=C1)OC2=CC=CC=C2Br

Canonical SMILES

CC(C(=O)NN=CC1=CN=CC=C1)OC2=CC=CC=C2Br

Origin of Product

United States

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